Cas no 709653-55-4 (3-phenylbenzohydrazide)

3-Phenylbenzohydrazide is a versatile organic compound characterized by its hydrazide functional group attached to a biphenyl scaffold. This structure imparts reactivity useful in synthetic chemistry, particularly as a building block for heterocyclic compounds, pharmaceuticals, and agrochemical intermediates. Its phenyl and benzohydrazide moieties enable participation in condensation reactions, forming hydrazones or serving as a precursor for nitrogen-containing heterocycles. The compound's stability and well-defined crystalline properties facilitate handling and purification. It is commonly employed in research settings for the development of bioactive molecules, owing to its ability to act as a ligand or intermediate in metal-organic frameworks and medicinal chemistry applications.
3-phenylbenzohydrazide structure
3-phenylbenzohydrazide structure
Product Name:3-phenylbenzohydrazide
CAS No:709653-55-4
MF:C13H12N2O
MW:212.247182846069
MDL:MFCD02179277
CID:557831
PubChem ID:18349530
Update Time:2025-09-27

3-phenylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carboxylicacid, hydrazide
    • 3-phenylbenzohydrazide
    • Biphenyl-3-carboxylic acid hydrazide
    • [1,1'-Biphenyl]-3-carbohydrazide
    • BIPHENYL-3-CARBOHYDRAZIDE
    • AB11070
    • SCHEMBL315040
    • FT-0716201
    • CS-0342779
    • 709653-55-4
    • DTXSID30592988
    • A866515
    • MFCD02179277
    • DB-074364
    • MDL: MFCD02179277
    • Inchi: 1S/C13H12N2O/c14-15-13(16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16)
    • InChI Key: BCAHBDYMHVWEAA-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC(=C1)C1C=CC=CC=1)NN

Computed Properties

  • Exact Mass: 212.09500
  • Monoisotopic Mass: 212.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 3.04830

3-phenylbenzohydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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3-phenylbenzohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:709653-55-4)3-phenylbenzohydrazide
Order Number:A866515
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:59
Price ($):1496.0
Email:sales@amadischem.com

Additional information on 3-phenylbenzohydrazide

Introduction to 3-phenylbenzohydrazide (CAS No: 709653-55-4)

3-phenylbenzohydrazide, with the chemical identifier CAS No: 709653-55-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of 3-phenylbenzohydrazide consists of a benzohydrazide moiety attached to a phenyl group. This configuration imparts unique reactivity and binding potential, making it a candidate for further functionalization in drug development. The benzohydrazide group is particularly noteworthy, as it is often employed in the synthesis of hydrazine derivatives, which play a crucial role in medicinal chemistry.

In recent years, 3-phenylbenzohydrazide has been explored for its potential in the development of novel therapeutic agents. Its ability to act as a precursor for more complex molecules has made it a focus of interest in academic and industrial research. Specifically, studies have highlighted its role in the synthesis of compounds with anti-inflammatory and anticancer properties.

One of the most compelling aspects of 3-phenylbenzohydrazide is its versatility in chemical transformations. The presence of both an amine and a hydrazine group allows for diverse reactions, including condensation reactions with aldehydes and ketones, as well as cyclization processes that can yield heterocyclic compounds. These reactions are fundamental in constructing more intricate molecular frameworks that mimic natural products and bioactive molecules.

Recent advancements in computational chemistry have further enhanced the understanding of 3-phenylbenzohydrazide's reactivity. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. Such simulations are instrumental in predicting the efficacy and selectivity of derivatives derived from 3-phenylbenzohydrazide, thereby streamlining the drug discovery process.

The pharmaceutical industry has been particularly keen on exploring derivatives of 3-phenylbenzohydrazide due to their potential therapeutic benefits. For instance, modifications to the phenyl ring or the benzohydrazide moiety can lead to compounds with enhanced binding affinity to specific biological receptors. This has led to several clinical trials investigating novel analogs of 3-phenylbenzohydrazide for treating conditions such as neurodegenerative diseases and autoimmune disorders.

In addition to its pharmaceutical applications, 3-phenylbenzohydrazide has found utility in materials science. Its ability to form coordination complexes with metal ions makes it a candidate for developing new catalysts and functional materials. These applications are particularly relevant in green chemistry initiatives, where sustainable synthetic routes are prioritized.

The synthesis of 3-phenylbenzohydrazide itself is another area of active research. Recent methodologies have focused on improving yields and reducing environmental impact through catalytic processes and solvent-free reactions. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.

Future directions in the study of 3-phenylbenzohydrazide include exploring its role in photopharmacology—a emerging field that combines photoreactive molecules with traditional pharmacological agents. This interdisciplinary approach holds promise for developing treatments that can be activated or deactivated by light, offering precise control over therapeutic effects.

In conclusion, 3-phenylbenzohydrazide (CAS No: 709653-55-4) represents a compound of considerable interest in both academic research and industrial applications. Its structural features, reactivity, and potential therapeutic benefits make it a cornerstone in the development of new drugs and materials. As research continues to uncover new applications for this versatile molecule, its significance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:709653-55-4)3-phenylbenzohydrazide
A866515
Purity:99%
Quantity:1g
Price ($):1496.0
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